2,6-Dibromophenolindophenol Sodium Salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2NO2.Na/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;/h1-6,16H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFDCGLVVOTKOS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C=C(C(=O)C(=C2)Br)Br)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063852 | |
| Record name | 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-23-6 | |
| Record name | 2,6-Dibromoindophenol sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromo-4-[(p-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Derivatization Methodologies for Research Applications
Advanced Synthetic Routes and Strategies for 2,6-Dibromophenolindophenol Sodium Salt
The synthesis of indophenol (B113434) dyes, including the dibromo- derivative, is classically achieved through the oxidative coupling of a phenol (B47542) with a p-phenylenediamine (B122844) or p-aminophenol. The fundamental chemistry is related to the Berthelot reaction, a well-known test for ammonia (B1221849) where a phenol reacts with ammonia and a hypochlorite (B82951) source. wikipedia.orgslideshare.net
For 2,6-Dibromophenolindophenol, the synthesis would logically involve the reaction of 2,6-dibromophenol (B46663) with a suitable para-substituted amine, like p-aminophenol, in the presence of an oxidizing agent. The reaction proceeds through the formation of a quinone-diimine intermediate which then couples with the phenol. scconline.org The final step to obtain the sodium salt involves treating the indophenol dye with a sodium base, such as sodium bicarbonate. chemicalbook.com
Oxidation of p-aminophenol to a quinone-imine intermediate.
Electrophilic attack of the quinone-imine on the electron-rich 2,6-dibromophenol.
Subsequent oxidation to form the conjugated indophenol dye system.
Deprotonation with a sodium base to yield the final sodium salt.
Exploration of Substituent Effects on Redox Potentials and Stability through Synthesis
The electrochemical properties of indophenol dyes are highly dependent on the nature and position of substituents on their aromatic rings. The redox potential, a measure of the compound's tendency to accept or donate electrons, can be systematically tuned. Electron-withdrawing groups generally increase the redox potential, making the compound a stronger oxidizing agent. Conversely, electron-donating groups decrease the redox potential. nih.govresearchgate.net
In 2,6-Dibromophenolindophenol, the two bromine atoms act as strong electron-withdrawing groups due to their inductive effect. This significantly increases the redox potential compared to unsubstituted phenolindophenol. This principle is widely observed in quinone-based compounds where substituents like halogens, cyano, or nitro groups raise the potential, while hydroxyl or methyl groups lower it. nih.govmdpi.com The stability of the resulting dye is also a key factor; some indophenol dyes can be unstable over time, though the addition of certain agents or specific structural features can enhance stability. researchgate.net
Table 1: Effect of Substituent Type on Quinone Redox Potentials
| Substituent Type | General Effect on Redox Potential | Example Groups |
| Electron-Withdrawing | Increase | -Br, -Cl, -F, -NO₂, -CN, -SO₃⁻ |
| Electron-Donating | Decrease | -OH, -OMe, -Me |
This table provides a generalized summary based on established principles of physical organic chemistry. nih.gov
Rational Design and Synthesis of Novel Analogs for Enhanced Research Utility
The rational design of new indophenol analogs is a key area of research for developing improved analytical tools. By modifying the structure of 2,6-Dibromophenolindophenol, researchers can fine-tune its properties for specific applications.
The bromination of phenols is a classic electrophilic aromatic substitution reaction. beilstein-journals.orgkhanacademy.org The hydroxyl group of the phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. youtube.com In the synthesis of 2,6-Dibromophenolindophenol, the starting material is 2,6-dibromophenol.
Modifying this pattern by synthesizing analogs with bromine at different positions (e.g., 3,5-dibromophenolindophenol) or with a different number of bromine atoms (e.g., a monobromo- or tribromo- derivative) would directly impact the molecule's electronic structure. youtube.com Each change in the bromination pattern alters the distribution of electron density within the conjugated system, which in turn modifies the energy levels of the molecular orbitals. wikipedia.org This directly affects two key properties:
Redox Potential: The strength of the electron-withdrawing or donating effect changes, tuning the redox potential. researchgate.net
Absorption Spectrum: The wavelength of maximum absorbance (λmax) is altered, which can be useful for avoiding interfering substances in spectrophotometric assays.
Beyond altering the bromination pattern, other parts of the indophenol scaffold can be modified to enhance its utility as a redox indicator. wikipedia.org Indophenols like 2,6-dichlorophenolindophenol (DCPIP) are widely used as visual indicators for titrations, such as in the quantification of ascorbic acid (Vitamin C), where the blue, oxidized form is reduced to a colorless compound. wikipedia.orgwikipedia.orgnih.gov
Structural diversification can target several performance characteristics:
Solubility: Introducing charged groups, such as sulfonate (–SO₃⁻), can increase water solubility, making the indicator more suitable for aqueous biological systems.
Redox Tuning: Incorporating different electron-donating or withdrawing groups on either aromatic ring can precisely set the redox potential to match a specific analyte or reaction system. mdpi.comresearchgate.net
Spectral Properties: Modifications can shift the λmax to a different region of the spectrum to allow for simultaneous detection of multiple species or to move the measurement wavelength to a range where the detector is more sensitive. mdpi.com
Purification and Characterization Techniques for Research-Grade Compounds
A common purification method for the closely related 2,6-dichloroindophenol (B1210591) sodium salt, which can be adapted for the dibromo- analog, involves a series of extraction and precipitation steps. chemicalbook.com A typical procedure includes:
Dissolving the crude salt in a buffered aqueous solution.
Extracting the free acid form of the dye into an organic solvent like diethyl ether.
Washing the organic extract with water.
Extracting the dye back into an aqueous phase using a dilute sodium bicarbonate solution.
Precipitating the purified sodium salt by adding a high concentration of sodium chloride.
Filtering, washing with a dilute salt solution, and drying the final product. chemicalbook.com
Once purified, the compound must be rigorously characterized to confirm its identity and purity. Standard techniques include:
Spectrophotometry (UV-Vis): To determine the wavelength of maximum absorbance (λmax) and molar absorptivity, which are characteristic properties of the dye. mdpi.com
Infrared (IR) Spectroscopy: To identify characteristic functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the precise structure and arrangement of protons and carbon atoms.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): To assess purity by separating the main compound from any residual impurities.
Electrochemical and Spectroscopic Characterization in Academic Studies
Spectroscopic Probes for Redox State Elucidation
Spectroscopic techniques are pivotal in characterizing the different oxidation states of 2,6-Dibromophenolindophenol sodium salt and confirming its molecular structure.
Advanced UV-Vis Spectrophotometric Investigations of Redox Transitions
UV-Visible spectrophotometry is a primary tool for monitoring the redox transitions of indophenol (B113434) dyes. The oxidized form of the related compound, 2,6-dichlorophenolindophenol (DCPIP), is blue, while its reduced form is colorless. mdpi.com This distinct color change is associated with a significant shift in the compound's absorption spectrum. The oxidized form of DCPIP exhibits a strong absorbance peak at approximately 605 nm. mdpi.com Another related compound, 2,6-dichloroindophenol (B1210591), shows an absorbance peak at 596 nm. aatbio.com The reduction of the dye, for instance by a reducing agent like ascorbic acid, leads to the disappearance of this peak as the compound becomes colorless. nih.gov
The redox state of flavin chromophores, which share some structural similarities with indophenols, also strongly influences their UV-Vis spectra. researchgate.net The fully oxidized and anionic radical forms absorb in the blue light region, the neutral semi-quinone form in the green/red region, and the fully reduced forms in the UV region. researchgate.net This dependency of the absorption spectrum on the redox state allows for the quantitative analysis of redox reactions. For instance, the decrease in absorbance at the characteristic wavelength can be used to determine the concentration of reducing agents or to monitor biochemical reactions involving electron transfer. nih.gov In studies of the indophenol dye formed from the reaction of aniline (B41778) and phenol (B47542), the maximum absorption was observed at 640 nm. accscience.com
Interactive Table: UV-Vis Absorption Maxima of Indophenol Derivatives
| Compound | Oxidized Form λmax (nm) | Solvent/Conditions |
| 2,6-Dichlorophenolindophenol (DCPIP) | ~605 | pH 7.4 mdpi.com |
| 2,6-Dichloroindophenol | 596 | Not Specified aatbio.com |
| Indophenol (from aniline/phenol) | 640 | Alkaline Medium accscience.com |
Vibrational Spectroscopy (FTIR, Raman) for Structural Analysis in Solution
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within 2,6-Dibromophenolindophenol and related compounds. FTIR spectroscopy is particularly useful for identifying functional groups. For instance, in a study of 2,6-dichlorophenol (B41786) (a precursor), a broad peak around 3448 cm⁻¹ was attributed to the O-H stretch of the phenol group. researchgate.net The analysis of supported metal catalysts often employs FTIR with probe molecules to understand surface properties, which can be extended to study the adsorption and reaction of molecules like indophenols. scispace.com
Raman spectroscopy offers complementary information, especially for π-conjugated systems, which are characteristic of indophenol dyes. otago.ac.nz Resonance Raman spectroscopy, in particular, can enhance the signals of chromophoric parts of a molecule, providing insights into the vibrational modes coupled to electronic transitions. otago.ac.nz Density functional theory (DFT) calculations are often used in conjunction with experimental FTIR and Raman spectra to make definitive vibrational assignments. nih.gov Such calculations on related molecules like 2,6-dibromo-4-nitroaniline (B165464) have been performed to understand the effects of substituents on the vibrational frequencies. nih.gov The combination of these techniques allows for a detailed structural characterization of the dye in its various states.
Interactive Table: Key FTIR Vibrational Frequencies for Related Phenolic Compounds
| Functional Group | Compound | Wavenumber (cm⁻¹) |
| O-H Stretch | 2,6-Dichlorophenol | 3448 researchgate.net |
| C-H Stretch (Aromatic) | Not Specified | ~3000-3100 |
| C=C Stretch (Aromatic) | Not Specified | ~1450-1600 |
| C-O Stretch (Phenolic) | Not Specified | ~1200-1260 |
| C-Br Stretch | Not Specified | ~500-600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.
Interactive Table: Representative ¹H NMR Chemical Shifts (ppm) for Protons in Related Structures
| Proton Environment | Example Compound | Chemical Shift (δ, ppm) | Solvent |
| Aromatic H | 2,6-Dibromophenol (B46663) | 6.70 - 7.43 chemicalbook.com | CDCl₃ |
| Aromatic H | Aniline | 6.66 - 7.14 rsc.org | CDCl₃ |
| Aromatic H | 2,6-Difluorophenol | Not Specified chemicalbook.com | Not Specified |
| Aromatic H | 2,6-bis(p-Chlorobenzylidene)cyclohexanone | Not Specified spectrabase.com | Not Specified |
Interactive Table: Representative ¹³C NMR Chemical Shifts (ppm) for Carbons in Related Structures
| Carbon Environment | Example Compound | Chemical Shift (δ, ppm) | Solvent |
| Aromatic C | Phenol | 115.2, 120.6, 129.5, 155.4 rsc.org | CDCl₃ |
| Aromatic C | Aniline Derivatives | 113.18 - 153.70 rsc.org | DMSO/CDCl₃ |
| C₆₀ (for comparison) | Buckminsterfullerene | 142.818 researchgate.net | ODCB-d₄ |
Electrochemical Behavior and Redox Potential Determination
Electrochemical methods are fundamental to understanding the electron transfer processes that are central to the function of this compound as a redox indicator.
Cyclic Voltammetry and Chronoamperometry for Redox Mechanism Studies
Cyclic voltammetry (CV) is a powerful electroanalytical technique used to study the redox behavior of chemical species. longdom.org It provides information on the thermodynamics and kinetics of electron transfer reactions. longdom.org In the context of indophenol dyes and related quinone systems, CV can be used to determine the redox potentials and to investigate the mechanism of the redox process. For example, studies on 2,6-dimethoxy-1,4-benzoquinone (B191094) have shown a quasi-reversible electrode transformation with a pH-dependent mid-peak potential. researchgate.net The use of 2,6-dichlorophenolindophenol (DCPIP) as a redox mediator in bioelectrochemical systems has been investigated using CV, where it was shown to amplify the oxidation current.
Chronoamperometry, which measures the current as a function of time at a fixed potential, can provide further insights into the kinetics of the electrode process and any coupled chemical reactions. While specific chronoamperometry studies on 2,6-Dibromophenolindophenol were not found in the search results, the principles of the technique are widely applicable to the study of redox-active organic molecules. Both CV and chronoamperometry are crucial for understanding the electrochemical mechanism of indophenol dyes, including the number of electrons and protons involved in the redox reaction and the stability of the intermediate species. researchgate.netpcbiochemres.com
Potentiometric Titration Methodologies for pKa and E°' Determination
Potentiometric titration is a classic and precise method for determining the acid dissociation constant (pKa) and the standard formal redox potential (E°'). The pKa of a substance can be determined by monitoring the pH of a solution as a titrant is added, with the inflection point of the resulting sigmoid curve corresponding to the pKa. nih.gov For 2,6-dichlorophenol, a related compound, the pKa has been reported to be 6.80, and the reaction rate of its oxidation was found to be influenced by the protonation state of the substrate.
Potentiometric methods can also be used to determine the total antioxidant capacity of a sample by titrating it with a redox indicator like 2,6-dichlorophenolindophenol (DCPIP). nih.gov In such titrations, the potential is monitored as the DCPIP solution is added, and the equivalence point provides a measure of the antioxidant concentration. nih.gov Novel ion-selective electrodes for DCPIP have been developed, which respond to the concentration of the dye and can be used as indicator electrodes in potentiometric titrations. These sensors have shown a near-Nernstian response over a specific concentration range at a controlled pH. The determination of the pKa of indicators like bromothymol blue through spectrophotometric titration also demonstrates a related methodology. truman.edu
Interactive Table: Physicochemical Constants of Related Compounds
| Compound | pKa | E°' (V) vs. SHE | Method of Determination |
| 2,6-Dichlorophenol | 6.80 | Not Specified | Not Specified |
| 2,6-Dichlorophenolindophenol (DCPIP) | Not Specified | +0.217 (at pH 7.0) | Potentiometry |
| Bromothymol Blue | Not Specified | Not Specified | Spectrophotometric Titration truman.edu |
Influence of Solvent and Ionic Strength on Electrochemical Properties
The electrochemical behavior of this compound, a redox-active dye, is intricately linked to its surrounding chemical environment. The choice of solvent and the ionic strength of the supporting electrolyte can significantly modulate its redox potentials, electron transfer kinetics, and the stability of its oxidized and reduced forms. Academic studies, often on closely related indophenol dyes, provide a framework for understanding these influences.
Influence of Solvent
The solvent plays a critical role in the solvation of the indophenol molecule and its ions, which in turn affects the thermodynamics and kinetics of the redox process. Research on analogous compounds, such as 2,6-dichlorophenolindophenolate (DCIP), offers valuable insights into these solvent-dependent electrochemical characteristics.
Cyclic voltammetric studies have been performed to investigate the cathodic reduction of DCIP in various solvents, including proton-donating (protic) environments like aqueous solutions and methanol (B129727), and aprotic solvents such as dimethylsulfoxide (DMSO). researchgate.net The reduction of the blue-colored DCIP to its colorless form, DCIPH₂, can proceed through multiple reaction pathways, largely determined by the proton-donating capacity of the solvent. researchgate.net
In aprotic solvents like DMSO, the electrochemical reduction of DCIP primarily leads to the formation of a stable radical anion (DCIP•-). researchgate.net This is a one-electron reduction process. In contrast, in protic solvents such as methanol and aqueous solutions, the reaction mechanism is more complex, often involving proton-coupled electron transfer (PCET) steps. The availability of protons in these solvents facilitates the further reduction of the radical anion to the fully reduced, colorless dihydro-form (DCIPH₂).
To illustrate the solvent effect on a related quinone system, the electrochemical behavior of 1,4-benzoquinone (B44022) in DMSO has been studied. The cyclic voltammetry of 1,4-benzoquinone in DMSO shows distinct redox peaks whose positions can be influenced by the presence of proton donors. researchgate.net
Table 1: General Influence of Solvent Type on the Electrochemistry of Indophenol Dyes (based on studies of 2,6-dichlorophenolindophenolate)
| Solvent Type | Primary Redox Species Formed | General Effect on Redox Potential |
| Aprotic (e.g., DMSO) | Stable radical anion (one-electron reduction) | Potentials can differ significantly from aqueous systems due to different solvation energies. |
| Protic (e.g., Methanol, Water) | Multi-step reduction involving protons, leading to the fully reduced form. | Redox potentials are often pH-dependent due to proton-coupled electron transfer. |
This table is a qualitative representation based on findings for the closely related compound 2,6-dichlorophenolindophenolate.
Influence of Ionic Strength
The ionic strength of the electrolyte solution, which is a measure of the total concentration of ions, can also exert a significant influence on the electrochemical properties of redox-active species like 2,6-Dibromophenolindophenol. This influence is primarily manifested through changes in the structure of the electrochemical double layer at the electrode-solution interface and through ion-pairing interactions with the redox-active molecule.
For redox-active polymers, it has been demonstrated that increasing the ionic strength of the supporting electrolyte can lead to a decrease in the measured voltammetric currents. osti.gov This effect is often attributed to changes in the polymer's coil size and its electrostatic interactions with the electrode surface. osti.gov While 2,6-Dibromophenolindophenol is a small molecule, similar principles regarding the influence of the double-layer structure apply. Changes in ionic strength can alter the potential drop across the double layer, thereby affecting the effective potential experienced by the redox molecule and influencing the rate of electron transfer.
Furthermore, the nature and concentration of the electrolyte ions can lead to ion-pairing effects. The negatively charged phenolate (B1203915) group of the indophenol can interact with cations from the supporting electrolyte. These interactions can stabilize or destabilize the oxidized or reduced forms of the molecule to different extents, leading to shifts in the observed redox potential. For example, in studies with other redox mediators, it has been shown that the association of Li⁺ ions with the reduced state of the molecule can significantly shift the redox potential. nih.gov The extent of this ion pairing is dependent on the concentration of the electrolyte, and thus the ionic strength.
Research on redox-active polymers has shown that an increase in ionic strength can lead to shifts in reduction potentials. osti.gov For instance, a study on multivalent soluble redox-active polymers found that increasing the ionic strength from 10 mM to 1000 mM resulted in significant shifts in the reduction potentials and a decrease in current. osti.gov
Table 2: Expected Influence of Increasing Ionic Strength on Electrochemical Parameters of this compound
| Electrochemical Parameter | Expected Influence of Increasing Ionic Strength | Underlying Principle |
| Peak Current (ip) | May decrease. | Alterations in the electrochemical double-layer structure and potential changes in the diffusion coefficient due to ion-pairing or viscosity changes. |
| Formal Potential (E°') | May shift (positively or negatively). | Differential stabilization of the oxidized and reduced forms through ion-pairing with electrolyte ions. |
| Peak Separation (ΔEp) | May increase. | Can indicate slower electron transfer kinetics due to changes in the double-layer structure or blocking effects at the electrode surface. |
This table presents expected trends based on general electrochemical principles and findings for other redox-active systems, as direct experimental data for this compound under varying ionic strengths was not found in the reviewed literature.
Mechanistic Investigations of Redox Activity
Electron Transfer Pathways and Kinetics in Homogeneous Systems
The redox reactions of 2,6-Dibromophenolindophenol in homogeneous systems involve the transfer of electrons from a reducing agent to the indophenol (B113434) molecule. The kinetics of these reactions are influenced by several factors, including the nature of the reductant, pH, and the solvent environment. Studies on the analogous compound, 2,6-dichlorophenolindophenol (DCPIP), provide significant insights into the electron transfer pathways.
The reduction of DCPIP by various reductants often follows second-order kinetics, being first-order with respect to both the indophenol and the reductant. For instance, the reaction with sulphide and sulphite ions has been shown to be first-order in each reactant. A proposed mechanism for these reactions involves the partial reactions of all possible ionic species of the reactants at a given pH.
A key aspect of the electron transfer pathway is whether it proceeds via an inner-sphere or outer-sphere mechanism. In an outer-sphere mechanism, the electron transfer occurs with the coordination spheres of the reactants remaining intact. Evidence for an outer-sphere mechanism has been presented for the reduction of DCPIP by sulphite ions.
The rate of electron transfer is quantified by the second-order rate constant (k). The table below summarizes kinetic data for the reaction of DCPIP with various reducing agents, which can be considered indicative of the reactivity of DBPIP.
| Reducing Agent | pH | Second-Order Rate Constant (k) (l·mol⁻¹·s⁻¹) | Activation Energy (Ea) (kcal/mol) |
| Sodium Sulphide (Na₂S) | 3.15 | 251 ± 1 | 6.6 ± 0.2 |
| 4.17 | 240 ± 1 | ||
| Sodium Sulphite (Na₂SO₃) | 2.02 | 137 ± 1 | 4.0 ± 0.1 |
| 4.25 | 127 ± 1 | ||
| 5.10 | 136 ± 1 | ||
| Cysteine | 6.88 | 306 | 8.1 |
| Ascorbic Acid | 4.07 | 838 | Not Available |
| 4.91 | 224 |
Data for 2,6-dichlorophenolindophenol (DCPIP) from various sources. researchgate.netresearchgate.net It is important to note that while the trends are expected to be similar, the exact values for 2,6-dibromophenolindophenol may differ.
Proton-Coupled Electron Transfer Mechanisms
The reduction of 2,6-Dibromophenolindophenol is intrinsically linked to proton transfer events, a process known as proton-coupled electron transfer (PCET). nih.gov The indophenol molecule has ionizable protons, and its redox potential is pH-dependent. The transfer of electrons is often accompanied by the uptake of protons to neutralize the resulting negative charge on the molecule, leading to the formation of the colorless leuco-form.
DBPIP (oxidized, blue) + 2e⁻ + 2H⁺ ⇌ DBPIPH₂ (reduced, colorless)
The mechanism of PCET can be either stepwise or concerted. nih.gov In a stepwise mechanism, electron transfer (ET) and proton transfer (PT) occur in separate sequential steps (ET-PT or PT-ET). In a concerted mechanism (EPT), the electron and proton are transferred in a single kinetic step. nih.gov The dominant pathway is often dictated by the thermodynamics of the intermediate species; concerted pathways are generally favored as they avoid the formation of high-energy intermediates. nih.gov
Intermediate Species Characterization during Redox Transformations
During the two-electron reduction of 2,6-Dibromophenolindophenol, the formation of a one-electron reduced intermediate, a radical anion, is expected. The characterization of such transient species is crucial for a complete understanding of the reaction mechanism.
Electrochemical and spectroelectrochemical techniques have been instrumental in identifying and characterizing these intermediates for the related DCPIP. Cyclic voltammetry studies have shown that the electrochemical reduction of DCPIP is a quasi-reversible process. researchgate.net The use of in-situ electron paramagnetic resonance (EPR) and UV-vis-NIR spectroelectrochemistry has confirmed the formation of the radical anion (DCIP•⁻) upon one-electron reduction in aprotic solvents like dimethylsulfoxide (DMSO) and in methanol (B129727). researchgate.net This radical anion is a paramagnetic species and exhibits characteristic absorption in the near-infrared region.
The stability of this radical intermediate is highly dependent on the solvent environment. In proton-donating solvents like water, the radical anion is likely to be short-lived, rapidly undergoing further reduction or disproportionation to the fully reduced and oxidized forms. The characterization of intermediates in aqueous solutions is therefore more challenging and often requires fast kinetic techniques such as stopped-flow or pulse radiolysis.
Reaction Mechanism Elucidation with Diverse Reducing and Oxidizing Agents
The versatility of 2,6-Dibromophenolindophenol as a redox indicator stems from its ability to react with a wide array of reducing and, to a lesser extent, oxidizing agents. The elucidation of the reaction mechanisms with these different partners provides a deeper understanding of its chemical reactivity.
Reducing Agents:
Ascorbic Acid: The reaction with ascorbic acid is one of the most well-known applications of indophenol dyes. The reaction is rapid and stoichiometric, forming the basis for the quantitative determination of Vitamin C. researchgate.net The mechanism involves the two-electron oxidation of ascorbic acid to dehydroascorbic acid, with the concomitant two-electron reduction of the indophenol. The rate of this reaction is pH-dependent, highlighting the role of PCET. researchgate.net
Thiols: Thiols, such as cysteine and 1-propanethiol, readily reduce indophenol dyes. researchgate.netresearchgate.net The reaction with cysteine is first-order with respect to both reactants, and the rate is highly pH-dependent. researchgate.net The mechanism likely involves the nucleophilic attack of the thiolate anion on the indophenol, leading to the formation of a disulfide and the reduced indophenol. researchgate.netnih.govlibretexts.org In the case of 1-propanethiol, the reaction stoichiometry was found to be 2:1 (indophenol:thiol), suggesting the formation of a disulfide from two thiol molecules. researchgate.net The reaction was second-order in indophenol and first-order in thiol, indicating a more complex mechanism possibly involving a dimeric intermediate of the indophenol. researchgate.net
Sulphite and Sulphide: As discussed in section 4.1, these inorganic anions reduce indophenols in a reaction that is first order in both reactants. The proposed mechanism involves the reaction between the various protonated and deprotonated forms of both the indophenol and the reducing agent.
Oxidizing Agents:
Information on the oxidation of the reduced form of 2,6-Dibromophenolindophenol (DBPIPH₂) is less abundant. However, the reverse reaction, the oxidation of the leuco-form, is crucial for the reversibility of the indicator. Molecular oxygen can oxidize the reduced form, especially in the presence of light and a photosensitizer.
Studies on the degradation of related chlorophenols by strong oxidizing agents like ferrate(VI) have shown that the reaction proceeds via oxidation, leading to dechlorination and ring-opening of the aromatic structure. researchgate.net While this represents a destructive oxidation rather than a simple redox reversal, it provides insight into the potential pathways of oxidative transformation. Electrochemical oxidation of related compounds has also been shown to proceed via hydroxylation and eventual ring cleavage.
Applications in Advanced Analytical and Biochemical Methodologies
Development of Novel Spectrophotometric Assays
The vibrant color change of 2,6-dibromophenolindophenol sodium salt upon reduction forms the basis of numerous spectrophotometric assays. These assays are valued for their simplicity, speed, and cost-effectiveness.
The most prominent application of this compound in colorimetric assays is the quantification of ascorbic acid (Vitamin C). ijcmas.com In an acidic medium, ascorbic acid readily reduces the blue dye to its colorless form. ijcmas.com The extent of decolorization, measured spectrophotometrically, is directly proportional to the concentration of ascorbic acid in the sample. This method is widely employed in the food and pharmaceutical industries for quality control. ijcmas.comthepharmajournal.com
A variation of this colorimetric method involves the use of xylene extraction. In this technique, the excess, unreacted dye is extracted into an organic solvent like xylene, and the color intensity is then measured. This approach is particularly useful for colored samples where direct spectrophotometric measurement might be hindered by interfering substances.
Efforts to improve the sensitivity and selectivity of assays involving indophenol (B113434) dyes are ongoing. One approach involves the use of potentiometric sensors. Ion-selective electrodes (ISEs) have been developed for the 2,6-dichlorophenolindophenolate anion, offering a different detection modality that can enhance selectivity in complex matrices.
Emerging technologies in ligand-binding assays, although not directly employing 2,6-dibromophenolindophenol, highlight the trend towards increasing assay sensitivity through novel detection systems like chemiluminescence and fluorescence, which could potentially be adapted for indophenol-based assays. researchgate.net For instance, the development of assays with lower limits of detection allows for the analysis of smaller sample volumes or the quantification of trace amounts of analytes.
Role as an Electron Acceptor in Enzyme Kinetics Research
This compound serves as a valuable tool in enzymology, acting as an artificial electron acceptor. This allows researchers to monitor the activity of various oxidoreductase enzymes by spectrophotometrically tracking the rate of its reduction.
Coupled enzyme assays are powerful tools for measuring the concentration of substrates that are not directly involved in a reaction that produces a measurable signal. thermofisher.com In such systems, the product of the first enzymatic reaction becomes the substrate for a second enzyme, which then utilizes a molecule like 2,6-dibromophenolindophenol as a final electron acceptor.
The compound is extensively used to study the activity of dehydrogenases. For instance, it can accept electrons from NADH dehydrogenase, allowing for the characterization of this enzyme's kinetics. nih.gov In a study on a membrane-bound NADH dehydrogenase from Photobacterium phosphoreum, the presence of monovalent cations like Na⁺ and K⁺ was found to significantly increase the enzyme's affinity for both NADH and 2,6-dichlorophenol (B41786) indophenol. nih.gov
It is also a common electron acceptor in assays for succinate (B1194679) dehydrogenase (Complex II of the electron transport chain). nih.gov By measuring the rate of indophenol reduction, the catalytic activity of this crucial enzyme can be determined. However, it's important to note that in some cases, the indophenol dye can act as an inhibitor. For example, 2,6-dichlorophenol-indophenol was found to be a competitive inhibitor for xanthine (B1682287) oxidase, making it unsuitable as an electron acceptor in fluorometric assays for this particular enzyme.
The following table summarizes kinetic data obtained using the analogous 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor for various dehydrogenases.
| Enzyme | Source | Substrate | Kinetic Parameter | Value |
| NADH Dehydrogenase | Photobacterium phosphoreum | 2,6-Dichlorophenol indophenol | Affinity Increase (with Na⁺) | 57-fold |
| NADH Dehydrogenase | Photobacterium phosphoreum | 2,6-Dichlorophenol indophenol | Affinity Increase (with K⁺) | 31-fold |
| Succinate Dehydrogenase | Bovine Heart Mitochondria | Succinate | KM (with DCPIP) | ~130 µM - 1.5 mM |
| Lipoamide Dehydrogenase | Pig Heart | NADH | Rate Constant (k) | (9 ± 2) × 10⁴ M⁻¹·s⁻¹ |
This data is for 2,6-dichlorophenolindophenol (DCPIP) and is presented as an analogue for the expected behavior of this compound.
Integration into Flow Injection Analysis (FIA) and Automated Systems
Flow Injection Analysis (FIA) is a highly efficient technique for automating wet chemical analyses. mdpi.com It involves the injection of a sample into a continuously flowing carrier stream, which then merges with reagent streams to perform a chemical reaction. The resulting product is then passed through a detector. The integration of this compound into FIA systems allows for the high-throughput and automated analysis of reducing substances. researchgate.net
The colorimetric reaction of the indophenol dye is well-suited for FIA with spectrophotometric detection. mdpi.com Such systems can be used for the rapid and reproducible determination of ascorbic acid in large numbers of samples, significantly reducing analysis time and reagent consumption compared to manual methods. researchgate.net Automated FIA methods have been developed for various analytes, and the principles can be readily applied to assays involving 2,6-dibromophenolindophenol. For instance, an automated FIA method has been described for the determination of acrylamide (B121943) polymers, demonstrating the versatility of the technique. researchgate.net The development of automated spectrophotometric methods for measuring respiratory chain enzyme activities also highlights the potential for high-throughput screening using chromogenic substrates like indophenol dyes.
Application in Miniaturized Analytical Platforms and Microfluidic Devices
The drive towards faster, more efficient, and low-volume analysis has led to the integration of indophenol dyes into miniaturized and microfluidic systems. These platforms leverage the dye's redox properties for sensitive detection in automated and high-throughput formats.
One significant application is in electrophoretically mediated microanalysis (EMMA) , a capillary electrophoresis (CE) technique used for determining the total antioxidant capacity (TAC) of samples. nih.gov In this method, a nanoliter-scale plug of a sample is injected into a narrow-bore capillary between two larger plugs of the DCPIP reagent solution. nih.govresearchgate.net An electric field is applied, causing the zones to move and mix due to different electrophoretic mobilities. Antioxidants in the sample reduce the blue, oxidized form of DCPIP to its colorless, reduced form. nih.gov The remaining, unreacted DCPIP is then quantified by UV-Vis detection, allowing for a precise measurement of the sample's antioxidant capacity. This technique is notable for its extremely low consumption of both sample and reagents. nih.gov
Another approach involves the development of flow-injection analysis (FIA) systems incorporating potentiometric sensors. nih.gov Researchers have constructed tubular detectors using ion-selective membranes specifically designed to be responsive to the DCPIP anion. nih.gov In an FIA setup, the sample is injected into a continuously flowing carrier stream that merges with the DCPIP reagent stream. The mixture passes through the tubular detector, where the reduction of DCPIP by antioxidants causes a change in the DCPIP anion concentration, which is registered as a change in potential by the electrode. nih.gov This setup allows for a high sample throughput, with rates of 42–51 runs per hour reported. nih.gov
These miniaturized systems offer significant advantages over traditional batch assays, including reduced analysis time, lower reagent consumption, and potential for automation and integration into lab-on-a-chip devices.
| Technique | Platform | Reagent | Principle of Detection | Key Advantages | Reference |
|---|---|---|---|---|---|
| Electrophoretically Mediated Microanalysis (EMMA) | Capillary Electrophoresis (CE) | 2,6-Dichlorophenolindophenol (DCPIP) | Spectrophotometric measurement of unreacted DCPIP after in-capillary mixing. | Nanoliter sample/reagent volumes; high efficiency; automated mixing. | nih.govresearchgate.net |
| Flow Injection Analysis (FIA) | Tubular Detector with PVC Membrane Sensor | 2,6-Dichlorophenolindophenol (DCPIP) | Potentiometric measurement of the DCPIP anion concentration change. | High sample throughput (42-51/hr); continuous operation; good reproducibility. | nih.gov |
Use in Membrane Potential Studies and Biological System Probes
2,6-Dichlorophenolindophenol is a membrane-permeable redox dye, a property that allows it to function as a probe in various biological systems, particularly for studying electron transport chains. nih.gov
Its most classic application is in the study of photosynthesis, where it serves as an artificial electron acceptor in what are known as Hill reactions. wikipedia.orgpracticalbiology.org In isolated chloroplasts, DCPIP can intercept electrons from the photosynthetic electron transport chain, typically between photosystem II and photosystem I. wikipedia.orgyoutube.com As DCPIP accepts the electrons, its blue oxidized form is reduced to a colorless state. practicalbiology.orgyoutube.com The rate of this color change, which can be monitored with a spectrophotometer, is directly proportional to the rate of the light-dependent reactions of photosynthesis. wikipedia.org In this context, it acts as an invaluable probe to investigate the integrity and activity of the photosynthetic apparatus under various conditions.
Beyond photosynthesis, DCPIP has been used to assess respiratory chain activity in bacteria. Studies have shown that DCPIP can interact with the menaquinone pool within the bacterial cell membrane, accepting electrons and providing a measure of cellular metabolic activity. researchgate.net While the compound interacts directly with membrane-bound electron transport systems, its primary role is as a redox probe to measure electron flow rather than as a direct quantitative indicator for the magnitude of the membrane potential itself. Its utility lies in its ability to report on the functional status of these vital, membrane-associated biological pathways.
Methodologies for Antioxidant Capacity Assessment in Research Samples
The reduction of this compound (or its dichloro- analog) by antioxidants forms the basis of several methodologies for quantifying the total antioxidant capacity (TAC) in diverse samples like beverages and biological extracts. nih.gov The core principle is an electron transfer (ET) reaction where the antioxidant compound reduces the colored indophenol dye to a colorless form. nih.gov
Potentiometric Titration: A highly sensitive method employs novel ion-selective electrodes (ISEs) with a PVC membrane containing a DCPIP-ion association complex. nih.govresearchgate.net In this setup, a sample containing antioxidants is titrated with a standardized DCPIP solution. The antioxidants reduce the DCPIP, and the ISE potentiometrically measures the concentration of the remaining DCPIP anion. The endpoint of the titration corresponds to the total amount of antioxidant present that is capable of reducing the dye. nih.gov This electrochemical approach avoids interferences from sample color or turbidity that can affect spectrophotometric methods.
Electrophoretically Mediated Microanalysis (EMMA): As detailed in section 5.4, this capillary electrophoresis technique uses the reaction between DCPIP and antioxidants as a basis for TAC determination. nih.govresearchgate.net It is considered a quantitative measure of TAC, and results have been compared favorably with other established methods like the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov
Spectrophotometric and Titrimetric Methods: The most traditional use of DCPIP is in the determination of ascorbic acid (Vitamin C). wikipedia.org In a simple titration, a sample is titrated with a standardized DCPIP solution. The blue dye (which turns pink in acidic conditions) becomes colorless as it is reduced by the ascorbic acid. The endpoint is reached when all the ascorbic acid has been consumed, and the solution retains a faint pink/blue color, indicating a slight excess of DCPIP. wikipedia.org The volume of DCPIP solution used is directly proportional to the amount of ascorbic acid in the sample.
These methodologies demonstrate the versatility of indophenol dyes as redox reagents for quantifying the antioxidant power of research samples, ranging from classic benchtop titrations to modern, automated electrochemical and microfluidic systems.
| Method | Principle | Measurement | Key Features | Reference |
|---|---|---|---|---|
| DCPIP-Potentiometry | Electron transfer from antioxidant to DCPIP. | Change in electrical potential using a DCPIP-ion selective electrode. | Unaffected by sample color/turbidity; high sensitivity and reproducibility. | nih.govresearchgate.net |
| DCPIP-EMMA | Electron transfer from antioxidant to DCPIP within a capillary. | Spectrophotometric detection of unreacted DCPIP after electrophoretic separation. | Requires nanoliter volumes; high efficiency and automation potential. | nih.govresearchgate.net |
| DPPH Assay | Electron or H-atom transfer to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•). | Decrease in absorbance at ~517 nm as the violet radical is scavenged. | Simple, widely used, applicable to hydrophilic and lipophilic antioxidants. | researchgate.net |
| ABTS Assay | Electron transfer to the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). | Decrease in absorbance at ~734 nm as the blue-green radical is scavenged. | Reacts with a broad range of antioxidants; applicable at different pH values. | researchgate.net |
| FRAP Assay | Reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous (Fe²⁺) form. | Increase in absorbance at ~593 nm due to the formation of the blue Fe²⁺-TPTZ complex. | Measures reducing power, simple and fast, but not reactive towards thiol antioxidants. | nih.gov |
| Coulometric (CDAC) | Oxidation of antioxidants by electrochemically generated bromine. | Measurement of the electric charge (coulombs) required to titrate the sample. | Provides an absolute measure of electrons transferred; highly accurate and precise. | mdpi.com |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, optimized geometry, and various other properties.
For molecules related to 2,6-Dibromophenolindophenol, such as 2,6-dichlorophenolindophenol (DCIP), quantum chemical calculations have been used to analyze the electronic structure in different states. researchgate.net These calculations reveal how the distribution of electron density changes upon reduction. In its oxidized anionic form, the negative charge is delocalized across the molecule, particularly around the oxygen and nitrogen atoms. The study of related compounds like 2,6-dibromonaphthalene (B1584627) using quantum chemical methods also highlights the determination of stable conformations, vibrational frequencies, and the analysis of intra- and intermolecular interactions through Natural Bond Orbital (NBO) analysis. ahievran.edu.tr Such analyses provide a detailed picture of the bonding and charge distribution, which are key to predicting a molecule's reactivity. ahievran.edu.trnih.gov
Calculations can predict key parameters that correlate with reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ahievran.edu.tr For phenolic compounds, quantum chemical descriptors are frequently used to model antioxidant and radical scavenging properties. scienceopen.com
Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations for a Phenolindophenol Analogue (DCIP) Note: Data is based on the closely related compound 2,6-dichlorophenolindophenol (DCIP) as a proxy.
| Property | Description | Illustrative Value (a.u.) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -0.15 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.05 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 0.10 |
| Dipole Moment | A measure of the net molecular polarity. | ~5.5 Debye |
| Mulliken Atomic Charges | Calculated partial charges on individual atoms, indicating electrophilic/nucleophilic sites. | O (phenolic): ~ -0.7eN (imino): ~ -0.6e |
This interactive table is based on data trends reported for analogous compounds in computational studies.
Molecular Dynamics Simulations of Solvation and Interaction with Biomolecules
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for understanding how a molecule like 2,6-Dibromophenolindophenol Sodium Salt behaves in a solution and how it might interact with larger biological structures like proteins or DNA. researchgate.net
MD simulations on the analogue 2,6-dichlorophenolindophenol (DCIP) have provided detailed insights into its solvation. researchgate.net When simulating DCIP in solvents like water or methanol (B129727), it was found that the solvent molecules form stable hydrogen bonds with the oxygen and nitrogen atoms of the dye. researchgate.net The number and strength of these interactions depend on the charge state of the dye molecule. researchgate.net Such simulations can reveal the structure of the solvation shell, which is the layer of solvent molecules immediately surrounding the solute. rsc.org The dynamics of this shell, including the rate of water exchange, can be critical for the molecule's reactivity and transport properties. rsc.org
When studying interactions with biomolecules, MD simulations can predict binding modes, interaction energies, and conformational changes that occur upon binding. researchgate.net For example, simulations can show how a redox-active molecule like 2,6-Dibromophenolindophenol might fit into the active site of an enzyme. nih.gov These simulations track the complex interplay of forces, including electrostatic interactions and hydrogen bonding, that stabilize the molecule-biomolecule complex. researchgate.net This provides an atomic-level view that can explain experimental observations and guide the design of molecules with enhanced binding affinity or specificity. nih.govresearchgate.net
Table 2: Summary of Findings from MD Simulations of a Phenolindophenol Analogue (DCIP) in Solvents Note: Data is based on the closely related compound 2,6-dichlorophenolindophenol (DCIP) as a proxy.
| Simulation System | Key Observation | Implication |
| DCIP in Water | Water molecules form 2-4 stable hydrogen bonds with the solute. researchgate.net | Strong solute-solvent interactions influence solubility and reactivity. |
| DCIP in Methanol | Methanol forms hydrogen bonds with the oxygen and nitrogen atoms. researchgate.net | The nature of the solvent affects the specific interaction patterns. |
| DCIP with H₃O⁺ | Spontaneous proton transfer from the oxonium ion to the solute is observed. researchgate.net | Demonstrates the mechanism of protonation in acidic aqueous solution. |
| General Solvation | The solvation shell structure is dependent on the charge state of the DCIP molecule. researchgate.net | The redox state of the dye directly impacts its interaction with the surrounding environment. |
This interactive table is based on data reported for 2,6-dichlorophenolindophenol (DCIP) in a combined DFT and MD study. researchgate.net
Density Functional Theory (DFT) for Redox Potential Predictions and Orbital Analysis
Density Functional Theory (DFT) is a highly versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dergipark.org.tr It is particularly well-suited for studying redox-active molecules like 2,6-Dibromophenolindophenol, allowing for the prediction of redox potentials and detailed analysis of molecular orbitals involved in electron transfer processes. researchgate.netresearchgate.net
Orbital analysis using DFT provides a picture of the frontier molecular orbitals (HOMO and LUMO). nih.gov In quinone-type molecules, the LUMO is typically the orbital that accepts an electron during reduction, and its energy level is strongly correlated with the redox potential. researchgate.netrsc.org DFT studies on various dyes show that the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. researchgate.netresearchgate.net For 2,6-Dibromophenolindophenol, the phenolate (B1203915) side would act as the donor and the quinone-imine system as the acceptor. The energy and spatial distribution of these orbitals are critical for understanding the molecule's color (electronic transitions) and its electrochemical behavior. mdpi.com
Table 3: Illustrative DFT-Calculated Properties for a Quinone-Imine Dye Note: This table presents typical data obtained from DFT calculations on redox-active quinone-like molecules.
| Parameter | Description | Typical Finding |
| Redox Potential vs. SHE | The calculated standard reduction potential relative to the Standard Hydrogen Electrode. | Values can be predicted with an average error of <0.1 V with appropriate methods. researchgate.net |
| Protonation Site Energetics | The relative energy stability of protonating different atoms (e.g., N vs. O). | The most stable site can change depending on the molecule's reduction state. researchgate.net |
| HOMO Distribution | The spatial location of the Highest Occupied Molecular Orbital. | Typically localized on the electron-rich phenol (B47542) ring. researchgate.net |
| LUMO Distribution | The spatial location of the Lowest Unoccupied Molecular Orbital. | Typically localized on the electron-deficient quinone-imine system. rsc.orgresearchgate.net |
| Spin Density (in radical state) | The distribution of the unpaired electron in the one-electron reduced state. | Delocalized across the π-system, with high density on N and O atoms. |
This interactive table is based on data trends reported for analogous compounds in computational studies. researchgate.netresearchgate.netrsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. researchgate.netnih.gov By building a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with improved properties. explorationpub.com
While specific QSAR models for 2,6-Dibromophenolindophenol were not found, extensive QSAR studies have been performed on phenolic and chlorophenol derivatives. nih.govnih.gov These studies serve as an excellent template for how such a model could be developed. A typical QSAR study involves:
Dataset Collection: Assembling a set of structurally related molecules with measured activity data (e.g., antioxidant capacity, toxicity, or redox potential). explorationpub.com
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). scienceopen.com
Model Building: Using statistical methods like partial least squares (PLS) or machine learning algorithms, a mathematical equation is generated that correlates a subset of the descriptors to the observed activity. nih.gov
Validation: The model's predictive power is rigorously tested using an external set of compounds not used in the model's creation. explorationpub.comnih.gov
For phenolic compounds, QSAR models have successfully correlated parameters like the energy of the highest occupied molecular orbital (E(homo)) and the number of hydroxyl groups to their antioxidant activities and redox potentials. nih.gov Such models can identify which molecular features are most important for a given activity, allowing for the rational design of new derivatives of 2,6-Dibromophenolindophenol with, for example, tuned redox potentials or specific biological activities. nih.gov
Table 4: Common Molecular Descriptors Used in QSAR Studies of Phenolic Compounds
| Descriptor Class | Example Descriptor | Description | Relevance |
| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital. | Correlates with electron-donating ability and antioxidant activity. nih.gov |
| Electronic | Partial Charge on O | The calculated charge on the phenolic oxygen atom. | Relates to the ability to form hydrogen bonds and stabilize a phenoxide anion. nih.gov |
| Steric/Topological | Molecular Volume | The van der Waals volume of the molecule. | Influences how the molecule fits into a binding site. explorationpub.com |
| Hydrophobic | LogP | The logarithm of the octanol-water partition coefficient. | Describes the molecule's lipophilicity, affecting membrane permeability. |
| Constitutional | Number of -OH groups | The total count of hydroxyl functional groups. | Directly impacts antioxidant capacity in flavonoids and phenols. nih.gov |
This interactive table summarizes descriptors commonly employed in QSAR modeling of phenolic compounds. nih.govexplorationpub.comnih.gov
In Silico Exploration of Reaction Pathways and Transition States
Computational methods allow for the detailed exploration of chemical reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies. This in silico approach provides a dynamic picture of how a reaction, such as the reduction of 2,6-Dibromophenolindophenol, proceeds at the molecular level.
The reduction of indophenol (B113434) dyes is known to be a two-electron, two-proton process. Theoretical studies on the analogue 2,6-dichlorophenolindophenol (DCIP) have elucidated the steps involved. researchgate.net Using a combination of DFT and MD simulations, researchers have shown that in an acidic aqueous environment, a proton can be transferred from a hydronium ion (H₃O⁺) to either the nitrogen or oxygen atom of the dye molecule. researchgate.net This initial protonation step is followed by electron transfers and a second protonation to yield the fully reduced, colorless form of the dye.
Computational exploration of reaction pathways involves mapping the potential energy surface (PES) of the reacting system. Key points on this surface are the stable reactants, products, and any intermediates. The paths between these stable points go through transition states, which represent the energy maxima along the reaction coordinate. Calculating the energy of these transition states allows for the determination of the activation energy barrier for each step of the reaction. The pathway with the lowest activation energy barrier is typically the most favorable. These methods can distinguish between different possible mechanisms and explain how factors like the solvent or substituents can influence the reaction outcome.
Table 5: Proposed Steps in the In Silico Reduction Pathway of a Phenolindophenol Analogue (DCIP) Note: Pathway based on theoretical studies of 2,6-dichlorophenolindophenol (DCIP).
| Step | Process | Description | Computational Method Used |
| 1 | First Protonation | A proton (from H₃O⁺) is transferred to the nitrogen or oxygen atom of the oxidized DCIP anion. | MD Simulation / DFT researchgate.net |
| 2 | First Electron Transfer | The protonated DCIP molecule accepts an electron to form a neutral radical intermediate. | DFT Calculation |
| 3 | Second Protonation | The radical intermediate is protonated at the remaining basic site (O or N). | DFT Calculation |
| 4 | Second Electron Transfer | The protonated radical cation accepts a second electron to form the final, reduced, colorless product. | DFT Calculation |
This interactive table outlines the key mechanistic steps derived from computational reaction pathway studies on an analogous compound. researchgate.net
Future Research Directions and Emerging Applications
Development of Biosensors and Chemo-sensors Utilizing Indophenol (B113434) Derivatives
The core function of indophenol compounds as redox and pH indicators provides a strong foundation for their use in sensor technology. Future research is trending towards embedding these molecules into sophisticated sensor arrays for real-time, sensitive detection of various analytes.
Chemo-sensors for Environmental Monitoring: The well-established Berthelot reaction, where an indophenol dye is formed from the reaction of ammonia (B1221849) with a phenol (B47542) and a hypochlorite (B82951) source, is a prime example of its application in chemical sensing. taylorandfrancis.comsciencemadness.org This reaction is widely used for the spectrophotometric determination of ammonia in aqueous samples. taylorandfrancis.com Future work aims to move beyond liquid-based assays to solid-state sensors. Research could focus on immobilizing 2,6-dibromophenolindophenol or its precursors onto solid substrates like polymer films or nanoparticles, creating portable and rapid chemo-sensors for detecting gaseous ammonia or dissolved ammonium (B1175870) ions in fields such as agriculture and environmental science. researchgate.net
Electrochemical Biosensors: The redox activity of 2,6-dibromophenolindophenol is central to its potential in electrochemical biosensors. It can act as a redox mediator, shuttling electrons between an enzyme's active site and an electrode surface. This principle is utilized in sensors for various metabolites. For example, a sensor for 4-aminophenol (B1666318) has been developed using a redox-active ferrocene-dendrimer conjugate that facilitates electron transfer. researchgate.net Similarly, 2,6-dibromophenolindophenol could be integrated into enzyme-based electrodes to detect analytes like glucose or lactate, where the enzymatic reaction produces a change in the redox state of the indophenol, which is then measured electrochemically.
Exploration in Materials Science for Redox-Active Smart Materials
Smart materials are designed to respond to external stimuli, and redox-active materials that react to changes in electrochemical potential are a rapidly growing subclass. The reversible reduction and oxidation of 2,6-dibromophenolindophenol, accompanied by a distinct color change, makes it an ideal functional unit for such materials.
Redox-Responsive Hydrogels: Researchers are developing smart hydrogels that exhibit changes in properties like swelling, solubility, or color in response to redox stimuli. rsc.org These gels often incorporate redox-active moieties into their polymer network. rsc.org By covalently attaching 2,6-dibromophenolindophenol to a polymer backbone, it would be possible to create a hydrogel that changes color from blue to colorless upon exposure to a reducing environment. Such materials could serve as visual indicators for changes in the redox state of biological tissues or for creating drug delivery systems that release their payload in specific redox environments, such as within cancer cells which often have a more reducing internal environment. nih.gov
Electroactive Polymers for Energy Storage: Redox-active organic materials are being investigated as sustainable alternatives to traditional inorganic materials in batteries and supercapacitors. nih.govresearchgate.net These polymers contain groups that can be reversibly oxidized and reduced to store charge. researchgate.net The indophenol unit, with its stable redox couple, could be polymerized or grafted onto conductive backbones to create new cathode materials. The structural tunability of organic molecules allows for the fine-tuning of properties like redox potential and capacity, offering a pathway to developing low-cost, flexible, and environmentally friendly energy storage devices. nih.gov
Integration into Advanced Spectroscopic Techniques (e.g., Surface-Enhanced Raman Spectroscopy)
While standard spectrophotometry is effective for indophenol detection at moderate concentrations, advanced techniques are needed for trace-level analysis. Surface-Enhanced Raman Spectroscopy (SERS) is a powerful tool that can amplify the Raman signal of a molecule by many orders of magnitude. nih.gov
Future research could explore the SERS signature of 2,6-dibromophenolindophenol. By adsorbing the molecule onto nanostructured metal surfaces (typically silver or gold), it should be possible to achieve ultra-sensitive detection. nih.gov This approach would be invaluable for studying reaction kinetics at very low concentrations or for detecting trace amounts of analytes in complex matrices. DFT studies could predict how the molecule interacts with the metal surface, revealing which vibrational modes are enhanced and providing a deeper understanding of the adsorption process. researchgate.net This combination of SERS and computational analysis could enable the detection of specific reaction intermediates or conformational changes in the indophenol molecule. researchgate.net
Computational Design of Next-Generation Indophenol Indicators
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for designing new molecules with tailored properties before undertaking complex synthesis. researchgate.net This in silico approach can accelerate the development of next-generation indophenol indicators.
By modeling the structure of 2,6-dibromophenolindophenol, researchers can predict how modifications to its chemical structure will affect its key properties. For instance, substituting the bromine atoms with other functional groups (electron-donating or -withdrawing) could systematically shift the compound's redox potential. This would allow for the design of a series of indophenol indicators that cover a wide range of potentials, making them suitable for measuring the redox state of different biological or chemical systems. Similarly, computational models can predict changes in the absorption spectrum, enabling the design of indicators with colors optimized for specific detection instruments or for multiplexed assays where several indicators are used simultaneously.
Role in Environmental Analytical Methodologies for Pollutant Detection
The use of indophenol-based reactions for ammonia detection is a well-established environmental analytical method. taylorandfrancis.comresearchgate.net Future directions aim to expand this role to other pollutants and to improve the speed and portability of these methods.
Detection of Phenolic Compounds: The formation of indophenol dyes involves the reaction of a phenol. taylorandfrancis.com This chemistry can be adapted to develop methods for detecting harmful phenolic pollutants in water. By using a standard amine source and reacting it with a water sample, the presence of various phenols could be quantified by the formation of different colored indophenol dyes, potentially allowing for selective detection based on the resulting spectrum.
Flow-Injection Analysis and Microfluidics: To increase sample throughput and reduce reagent consumption, the indophenol method can be integrated into automated systems like flow-injection analysis (FIA) or lab-on-a-chip microfluidic devices. These systems allow for the rapid and reproducible mixing of samples and reagents, with downstream spectrophotometric or electrochemical detection. Such miniaturized systems are ideal for on-site environmental monitoring of ammonia runoff from agricultural lands or for detecting phenolic contaminants from industrial effluent.
Advanced Methodological Studies in Photochemistry and Photoelectrochemistry
The photochemical properties of indophenol dyes present a frontier for advanced research. A close analog, 2,6-dichlorophenolindophenol, has been shown to undergo photoreduction in the presence of a photosensitizer and an electron donor. mdpi.com This process is highly dependent on factors like pH and the presence of oxygen. mdpi.com
Future studies on 2,6-dibromophenolindophenol could explore similar photochemical reactions. Investigating its behavior under irradiation could reveal pathways for light-induced redox cycling, where the molecule is repeatedly reduced by light and re-oxidized by an electron acceptor like oxygen. mdpi.com This could have applications in photocatalysis or in developing light-sensitive analytical assays. Furthermore, studying the electron transfer between photoreduced indophenols and other molecules, such as quinones, provides a sensitive method to investigate photochemical processes relevant to biological systems like photosynthesis. mdpi.com This line of research could lead to new light-driven analytical methods or contribute to the fundamental understanding of photoinduced electron transfer reactions.
Q & A
Q. What are the ecological risks associated with disposing of waste containing this compound?
- Methodological Answer : The dye has moderate water mobility and low bioaccumulation potential but high acute aquatic toxicity (EC50 < 1 mg/L for Daphnia). Neutralize waste with excess sodium thiosulfate, adsorb onto activated charcoal, and dispose via licensed hazardous waste facilities. Document disposal per EPA 40 CFR Part 261 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
